{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid
Description
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group linked to a 2-methylprop-2-enamido moiety. This structural combination suggests applications in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., conductive polymers).
Properties
Molecular Formula |
C11H14BNO3 |
|---|---|
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14) |
InChI Key |
PLOHNHHZRAIJKI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted amides or alcohols.
Scientific Research Applications
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Key Compounds Analyzed:
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (): Contains an ether-linked isopropylphenoxy group.
3-((4-(Hydrazine Carbonyl)Phenyl Imino)Methyl)Phenyl Boronic Acid (B3, ): Schiff base with a hydrazide moiety.
[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid (): Ether-linked methoxyethyl group.
Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid () : Simple substituents (carboxy and methyl).
4-(Methylthio)Phenyl Boronic Acid () : Thioether substituent.
(4-{[2,6-Diisopropylphenoxy]Methyl}Phenyl)Boronic Acid (): Bulky diisopropylphenoxy group.
Table 1: Structural and Functional Group Comparison
Key Insight: The target’s amide group distinguishes it from ether, thioether, or hydrazide-containing analogs.
Solubility and Stability
Table 2: Solubility and Stability Data
Key Insight : The target’s solubility may depend on the amide group’s polarity. Ether-linked analogs (e.g., ) face solubility challenges in aqueous media, whereas hydrazide-containing B3 () dissolves in polar solvents. Carboxy and methyl derivatives exhibit variable stability (RSD 1.9–6.1%), suggesting substituents influence degradation pathways .
HDAC Inhibition ():
- [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]BA showed superior MoRpd3 HDAC inhibition (1 µM) compared to trichostatin A (1.5 µM).
- Positional Isomerism: The para-substituted analog ([4-[[4-(2-methoxyethyl)Phenoxy]Methyl]Phenyl]BA) was less active, highlighting substituent placement sensitivity .
However, steric hindrance from the 2-methylprop-2-enamido group could limit binding.
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